
5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine” pertains to a category of pyridine derivatives known for their utility in various chemical syntheses and industrial applications. These compounds often contain fluorine atoms, enhancing their reactivity and utility in organic synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives, such as the one , often involves nucleophilic substitution reactions, cyclization, and the introduction of fluorinated groups to achieve the desired trifluoromethyl functionalities. For example, the synthesis and X-ray determination of a precursor for radiolabeling peptides, closely related to the trifluoromethyl pyridine class, involves critical steps like displacement of a Cl atom and anion exchange, which could be analogous to the synthesis route of the target compound (Davis & Fettinger, 2018).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including trifluoromethyl groups, is often elucidated using X-ray crystallography, providing insights into their geometric conformation and intermolecular interactions. This structural information is crucial for understanding the compound's reactivity and properties. Although specific molecular structure analysis for “5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine” is not readily available, related compounds have been structurally characterized to confirm their synthetic routes and molecular integrity.
Chemical Reactions and Properties
Pyridine derivatives with trifluoromethyl groups participate in various chemical reactions, including nucleophilic substitution and cyclization, attributed to their electron-withdrawing and lipophilic properties. These reactions are foundational for synthesizing complex molecules, including pharmaceuticals and agrochemicals. For instance, the synthesis of a novel interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine showcases the reactivity of similar compounds under specific conditions, leading to complexes with unique structures and properties (Chernov'yants et al., 2011).
Propriétés
IUPAC Name |
5-(trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-6-10(2)11(3)13(7-9)20-14-5-4-12(8-19-14)15(16,17)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMZUZUUANTUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-2-(2,3,5-trimethylphenoxy)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B5779165.png)
![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)
![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)
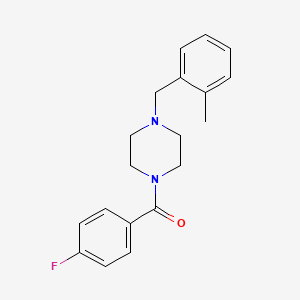
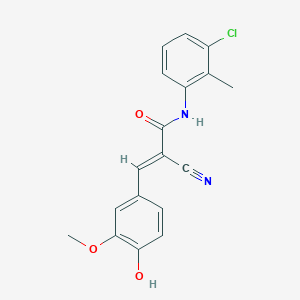
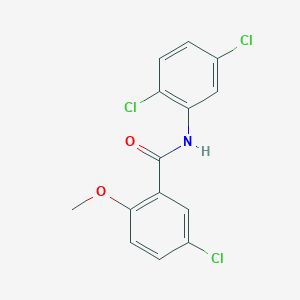

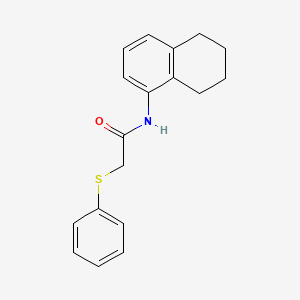

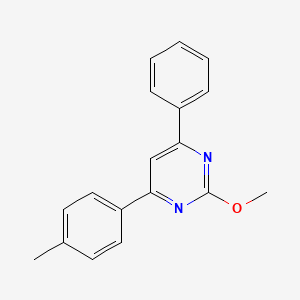
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)
